molecular formula C11H8Cl2N4 B8565790 2,4-Dichloro-6-indolin-1-yl-1,3,5-triazine

2,4-Dichloro-6-indolin-1-yl-1,3,5-triazine

Cat. No. B8565790
M. Wt: 267.11 g/mol
InChI Key: WCWCYRIAJXODRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-indolin-1-yl-1,3,5-triazine is a useful research compound. Its molecular formula is C11H8Cl2N4 and its molecular weight is 267.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-6-indolin-1-yl-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-indolin-1-yl-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Dichloro-6-indolin-1-yl-1,3,5-triazine

Molecular Formula

C11H8Cl2N4

Molecular Weight

267.11 g/mol

IUPAC Name

1-(4,6-dichloro-1,3,5-triazin-2-yl)-2,3-dihydroindole

InChI

InChI=1S/C11H8Cl2N4/c12-9-14-10(13)16-11(15-9)17-6-5-7-3-1-2-4-8(7)17/h1-4H,5-6H2

InChI Key

WCWCYRIAJXODRM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of cyanuric chloride (50 g, 271 mM), acetone (200 ml) and ice (300 g) was added, over ten minutes, a mixture of indoline (32 ml, 286 mM) and 2.5N hydrochloric acid (120 ml). To this stirred mixture was added, over one hour, a solution of sodium secondary phosphate which had been prepared by neutralising 2.5N sodium hydroxide (250 ml) with orthophosphoric acid to PH 7 to 7.5. The mixture was then stirred for one hour, filtered and the resultant solid was washed with water and dried at 80° C. There was thus obtained 2,4-dichloro-6-indolin-1-yl-1,3,5-triazine (72.4 g, 87% yield), a portion of which was recrystallised from toluene, mp 254°-256° C. NMR: DMSOd6 : 3.15-3.3 (2H, t, CH2CH2 --N), 4.05-4.3 (2H, complex, CH2CH2N--) (rotamers), 7.0-7.4 (3H, complex, aromatic), 8.15-8.4 (1H, complex, aromatic).
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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